molecular formula C34H16N2O6 B12648113 (3,3'-Bi-7H-benz(de)anthracene)-7,7'-dione, 9,9'-dinitro- CAS No. 38157-00-5

(3,3'-Bi-7H-benz(de)anthracene)-7,7'-dione, 9,9'-dinitro-

Cat. No.: B12648113
CAS No.: 38157-00-5
M. Wt: 548.5 g/mol
InChI Key: SUVZNHFNCGLZMN-UHFFFAOYSA-N
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Description

(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-dinitro- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-dinitro- typically involves multi-step organic reactions. One common approach is the nitration of a precursor polycyclic aromatic hydrocarbon, followed by oxidation to introduce the ketone functionalities. The reaction conditions often require strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogenating agents like bromine, electrophiles for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens or alkyl groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and dyes.

Biology

Research into the biological activity of this compound includes its potential use as an anticancer agent due to its ability to intercalate with DNA.

Medicine

The compound’s derivatives are studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. For instance, its ability to intercalate with DNA can disrupt cellular processes, leading to potential anticancer activity. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler PAH with three fused benzene rings.

    Benz(a)anthracene: Another PAH with four fused rings, similar in structure but lacking the nitro and ketone functionalities.

    9,10-Anthraquinone: A related compound with two ketone groups on the central ring.

Properties

CAS No.

38157-00-5

Molecular Formula

C34H16N2O6

Molecular Weight

548.5 g/mol

IUPAC Name

9-nitro-3-(9-nitro-7-oxobenzo[a]phenalen-3-yl)benzo[b]phenalen-7-one

InChI

InChI=1S/C34H16N2O6/c37-33-27-5-1-3-23-19(11-13-25(31(23)27)21-9-7-17(35(39)40)15-29(21)33)20-12-14-26-22-10-8-18(36(41)42)16-30(22)34(38)28-6-2-4-24(20)32(26)28/h1-16H

InChI Key

SUVZNHFNCGLZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)[N+](=O)[O-])C5=C6C=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)[N+](=O)[O-]

Origin of Product

United States

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